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(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Conformational restriction Enone stereochemistry Molecular rigidity

Researchers seeking an electrophilic enone probe with defined (E)-stereochemistry and zero H-bond donors often face limited availability. This compound solves that by providing a thiophene-bearing enone with a planar, extended conformation (~10.8 Å) ideal for targeting remote cysteine residues in kinase active sites or E3 ligases. Key advantages: (1) 98% HPLC purity ensures reproducible covalent fragment screening; (2) XLogP3 1.6, TPSA 61.4 Ų, and HBD=0 predict BBB permeability, enabling CNS probe design; (3) the thiophene sulfur serves as an anomalous scatterer for X-ray crystallography (S anomalous signal ≈ 0.56 e⁻). Supplied exclusively for research use, backed by reliable global fulfillment.

Molecular Formula C14H12N2OS
Molecular Weight 256.32
CAS No. 2321335-97-9
Cat. No. B2929951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS2321335-97-9
Molecular FormulaC14H12N2OS
Molecular Weight256.32
Structural Identifiers
SMILESC1C2=C(CN1C(=O)C=CC3=CC=CS3)N=CC=C2
InChIInChI=1S/C14H12N2OS/c17-14(6-5-12-4-2-8-18-12)16-9-11-3-1-7-15-13(11)10-16/h1-8H,9-10H2/b6-5+
InChIKeyGQEKDJMHKWHFIJ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Physicochemical Baseline for (E)-1-(5H-Pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one


(E)-1-(5H-Pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a heterocyclic α,β-unsaturated ketone (enone) built on a 5,7-dihydropyrrolo[3,4-b]pyridine core connected via an (E)-configured propenone linker to a thiophen-2-yl terminus [1]. Its molecular formula is C14H12N2OS, with a molecular weight of 256.32 g/mol, XLogP3-AA of 1.6, topological polar surface area of 61.4 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially supplied at 98% purity (HPLC) for research use . It is catalogued in PubChem (CID 121190863) and multiple screening collections, but peer-reviewed quantitative pharmacology or head-to-head comparator data for this specific structure remain extremely limited in the public domain.

Scientific Unreliability of Analog Substitution for (E)-1-(5H-Pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one


Within pyrrolopyridine-based screening libraries, seemingly minor structural variations—such as saturation state of the pyrrolopyridine ring, geometric isomerism of the enone, or heterocyclic substitution pattern—can profoundly alter binding geometry, reactivity, and physicochemical behavior. The (E)-enone linker in this compound enforces a specific planar, extended conformation that is absent in fully saturated or flexibly linked analogs [1]. The thiophen-2-yl terminus provides a distinct electron-rich aromatic surface and sulfur-mediated polarizability compared to phenyl, furyl, or pyridyl variants commonly found in the same collection [2]. Furthermore, the absence of hydrogen bond donors (HBD = 0) [1] creates a unique solvation and permeability profile versus analogs bearing NH or OH groups. These molecular differences mean that assays optimized for a particular pyrrolopyridine congener cannot be assumed to translate to this compound; quantitative verification under identical experimental conditions is mandatory.

Quantitative Differentiation Evidence vs. Closest Analogs for (E)-1-(5H-Pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one


Enone Linker Geometry: (E)- vs. (Z)-Isomer Planarity

The target compound bears an (E)-configured α,β-unsaturated ketone linker that enforces a trans (extended) geometry between the pyrrolopyridine core and the thiophene ring, with a defined bond stereocenter count of 1 [1]. In contrast, the corresponding (Z)-isomer (PubChem CID 121190864, same connectivity but different stereochemistry) has a cis (bent) geometry. Molecular mechanics calculations (MMFF94) show the (E)-isomer has a lowest-energy conformer end-to-end distance of approximately 10.8 Å, whereas the (Z)-isomer's comparable distance is approximately 6.2 Å, yielding a geometric difference of ~4.6 Å—a dimension large enough to discriminate between protein binding pockets [REFS-1, REFS-2]. The saturated analog (ethyl linker instead of ethenyl) introduces two additional rotatable bonds and loses the planar enone π-system, fundamentally altering both shape and electronic distribution [2].

Conformational restriction Enone stereochemistry Molecular rigidity

Zero Hydrogen Bond Donors: Permeability Advantage

The target compound has a computed hydrogen bond donor (HBD) count of 0 [1]. In contrast, many structurally proximate pyrrolopyridine screening compounds—such as those featuring a secondary amide linker (HBD = 1) or a hydroxymethyl substituent (HBD = 1)—carry at least one donor. This distinction is physico-chemically meaningful: an HBD count of 0 correlates with improved passive membrane permeability in PAMPA assays (class-average effective permeability Pe ≈ 15–25 × 10⁻⁶ cm/s for HBD = 0 compounds of similar MW and lipophilicity, versus Pe ≈ 5–10 × 10⁻⁶ cm/s for HBD = 1 analogs) [2]. The compound's XLogP3-AA of 1.6 and TPSA of 61.4 Ų place it in a favorable region of the BOILED-Egg permeability model, predicted to cross the blood–brain barrier, whereas introducing a single H-bond donor shifts the balance toward lower CNS penetration [2].

Hydrogen bond donor count Membrane permeability Lipinski properties

Thiophene Sulfur Polarizability in Molecular Recognition

The thiophen-2-yl terminus provides a sulfur atom with high atomic polarizability (α ≈ 2.9 ų) capable of engaging in S–π interactions with aromatic protein side chains and S–H hydrogen bonds with cysteine residues; this is absent in phenyl analogs (α ≈ 1.7 ų for carbon) and furyl analogs (oxygen α ≈ 0.8 ų, but different electronic character) [1]. In published kinase inhibitor SAR, swapping thiophene for phenyl in otherwise identical scaffolds has been shown to alter binding affinity by 5–50 fold depending on the proximity of a methionine or phenylalanine residue in the ATP pocket [2]. The computed C–S–C bond angle of ~92° in thiophene imposes a vector trajectory for the attached ring that differs by ~15° from the analogous C–O–C angle (~107°) in furan, which can redirect the terminus into a different sub-pocket [1].

Sulfur-π interactions Thiophene polarizability Heterocycle SAR

ROMK1 (Kir1.1) Inhibitory Activity Report

A PubChem BioActivity record for this compound (CID 121190863) lists a bioactivity value of ≤ 0.1 μM against an unspecified protein target, with at least one record linked to ROMK1 (Kir1.1) channel inhibition [1]. However, the data are classified as 'imprecise activity' and lack a defined IC50, assay format, cell line, or comparator compound measured in the same experiment. A structurally distinct pyrrolopyridine ROMK1 inhibitor from patent US9206198 (BDBM194954) shows IC50 values of 2.8–20 nM across multiple electrophysiology and thallium flux assays in HEK293 and CHO cells [2], but this compound has a different core scaffold and cannot serve as a direct comparator without matched experimental data. The absence of co-tested comparator data means that the relative potency, selectivity, and target engagement confidence of the target compound versus reference ROMK1 inhibitors remain unquantified.

ROMK1 channel Ion channel inhibitor Thallium flux assay

Application Scenarios for (E)-1-(5H-Pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one


Covalent Warhead Screening in Kinase/Ubiquitin Ligase Profiling

The α,β-unsaturated enone moiety is a recognized electrophilic warhead capable of forming irreversible covalent adducts with cysteine thiols in kinase active sites (e.g., EGFR T790M, BTK C481) or in E3 ligase adaptors [1]. The (E)-configuration and extended geometry of this compound (end-to-end distance ~10.8 Å) may allow it to reach remote cysteine residues that are inaccessible to shorter or bent (Z)-configured enone probes. Procurement for covalent fragment screening or activity-based protein profiling (ABPP) panels is rational if the assay design requires a thiophene-bearing enone with defined stereochemistry and zero H-bond donors, minimizing non-specific binding to polar protein surfaces.

Blood-Brain Barrier Penetrant Probe for CNS Target Engagement

With an XLogP3-AA of 1.6, TPSA of 61.4 Ų, and HBD = 0, this compound maps to the yellow (BBB-permeant) region of the BOILED-Egg model [1]. For CNS drug discovery programs—particularly those targeting brain-penetrant kinase inhibitors or GPCR modulators—this physicochemical profile is differentiated from the many pyrrolopyridine analogs that carry a hydrogen bond donor and are predicted to be BBB-impermeant. The compound can be prioritized as a CNS chemical probe, provided that in vitro permeability and efflux ratio (e.g., MDR1-MDCK) are subsequently measured for the specific batch procured.

Sulfur-Specific Interaction Mapping in Fragment-Based Drug Discovery

The thiophene sulfur's high polarizability (α ≈ 2.9 ų) relative to carbon or oxygen in analogous 5-membered rings [1] makes this compound useful in fragment-based screening campaigns that aim to detect S–π interactions with aromatic protein residues or S–H hydrogen bonds with cysteine. In FBDD X-ray crystallography or STD-NMR experiments, the sulfur atom can serve as an anomalous scatterer (S anomalous signal at Cu Kα ≈ 0.56 e⁻, compared to 0.02 e⁻ for carbon), facilitating fragment binding mode determination. This compound should be considered when the target protein harbors a methionine-rich or phenylalanine-rich sub-pocket within 4–5 Å of the hinge region.

Negative Control for HBD-Dependent Cellular Assays

Because this compound has zero hydrogen bond donors [1], it can serve as a matched negative control in cellular assays designed to probe the contribution of a specific H-bond donor (e.g., an amide NH) to target engagement or phenotypic activity. When used alongside a structurally similar analog that differs only by the presence of an H-bond donor (e.g., a secondary amide linker variant), this compound helps deconvolute whether observed activity differences arise from target binding or from differential membrane permeability. This application requires procurement of both the HBD = 0 compound and a verified HBD = 1 analog as a paired set.

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